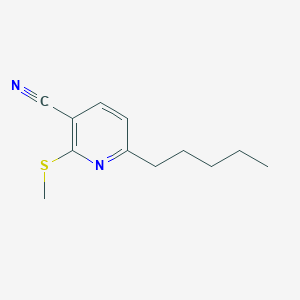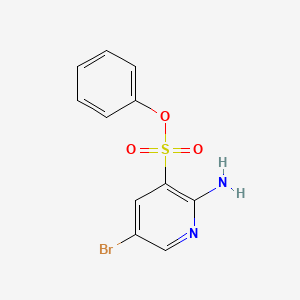
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- is an organic compound with a complex structure that includes a pyridine ring, a nitrile group, a methylthio group, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarbonitrile with a methylthio group and a pentyl chain under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include the use of specialized equipment and techniques to handle the various reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amines.
Scientific Research Applications
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinecarbonitrile derivatives with different substituents. Examples include:
- 3-Pyridinecarbonitrile, 2-(methylthio)-6-ethyl-
- 3-Pyridinecarbonitrile, 2-(methylthio)-6-butyl-
Uniqueness
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the pentyl chain, in particular, may influence its solubility, reactivity, and interactions with other molecules.
Properties
CAS No. |
647011-32-3 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2-methylsulfanyl-6-pentylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2S/c1-3-4-5-6-11-8-7-10(9-13)12(14-11)15-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
UNPWGUKJDLEDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=C(C=C1)C#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)

![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)


![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)


![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)
